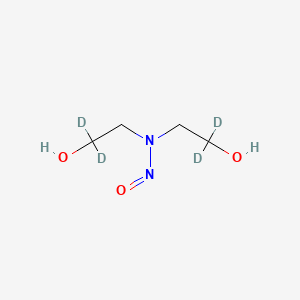

Nitrosobis(2-hydroxyethyl)amine-d4

Description

Significance of Isotopic Labeling in Nitrosamine (B1359907) Research

The use of stable isotope-labeled internal standards, like Nitrosobis(2-hydroxyethyl)amine-d4, is a cornerstone of modern analytical chemistry, particularly in the detection and quantification of trace-level impurities such as nitrosamines. clearsynth.comaptochem.com The International Council for Harmonisation (ICH) M7 (R1) guidelines stipulate that the maximum daily intake for N-nitrosamine impurities is in the range of 26.6 to 96.0 nanograms per day when a single nitrosamine is present, underscoring the need for highly sensitive analytical methods. acs.org

The primary advantage of using a deuterated standard is its ability to mimic the chemical and physical behavior of the target analyte (the non-labeled compound) during sample preparation and analysis. aptochem.comscioninstruments.com This includes similar extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. aptochem.com By adding a known quantity of the deuterated standard to a sample, any variations or losses that occur during the analytical process will affect both the standard and the analyte equally. scioninstruments.com This allows for accurate correction of the final measurement, thereby enhancing the precision and reliability of the results. clearsynth.com

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for detecting and quantifying nitrosamines at the required low levels. nih.govijpsjournal.com In these methods, the mass spectrometer can easily distinguish between the deuterated standard and the native analyte due to their mass difference, enabling precise quantification. clearsynth.com

Overview of Nitrosobis(2-hydroxyethyl)amine Research Context

N-Nitrosodiethanolamine (NDELA) is a nitrosamine that can form in various products, including cosmetics, metalworking fluids, and pharmaceuticals, from the reaction of diethanolamine (B148213) (DEA) or triethanolamine (B1662121) (TEA) with a nitrosating agent like sodium nitrite (B80452). tandfonline.comnih.goviarc.fr Its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) has necessitated rigorous monitoring and control of its presence. tandfonline.comosha.gov

Research into NDELA encompasses its formation under various conditions, such as pH, temperature, and exposure to light, as well as methods for its detection and quantification. tandfonline.comnih.gov Studies have shown that the formation of NDELA can be influenced by these factors, with acidic conditions and higher temperatures often promoting its generation. tandfonline.comnih.gov

The development and use of this compound as an internal standard is integral to this research. It enables accurate measurement of NDELA levels in complex matrices, which is critical for assessing human exposure and for the quality control of various consumer and industrial products. osha.govhpc-standards.com The availability of such high-purity, isotopically labeled standards is crucial for laboratories to ensure their analytical results are reliable and meet stringent regulatory requirements. hpc-standards.com

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H6D4N2O3 | scbt.com |

| Molecular Weight | 138.16 g/mol | scbt.com |

| Appearance | Light yellow oil | nih.gov |

| Boiling Point | 125 °C at 0.01 mm Hg | nih.gov |

| Solubility | Miscible with water; soluble in polar solvents | nih.gov |

Synthesis and Applications

The synthesis of deuterated nitrosamines, including this compound, is a specialized process. A general pathway involves the N-alkylation of a protected primary or secondary amine with a stable isotope-labeled alkyl halide. Following deprotection, the nitrosamine is formed by reacting the intermediate with a nitrosating agent such as sodium nitrite under controlled conditions. nih.gov

The primary application of this compound is as an internal standard in analytical chemistry. clearsynth.com Specifically, it is used for the accurate quantification of N-Nitrosodiethanolamine (NDELA) in a variety of samples, including:

Pharmaceuticals nih.govijpsjournal.com

Cosmetics tandfonline.comnih.govresearchgate.net

Environmental samples hpc-standards.com

Food products hpc-standards.com

The use of deuterated standards like this compound is particularly important in mass spectrometry-based methods such as LC-MS/MS and GC-MS/MS, which are the preferred techniques for trace-level nitrosamine analysis due to their high sensitivity and selectivity. ijpsjournal.comthermofisher.com

Analytical Techniques

A variety of analytical techniques are employed for the detection and quantification of nitrosamines, with methods often requiring a derivatization step to improve sensitivity and selectivity. iarc.fr

| Analytical Technique | Description |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile compounds. Often used for the analysis of more volatile nitrosamines. ijpsjournal.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly versatile and widely used for a broad range of nitrosamines, including those that are less volatile or thermally unstable. ijpsjournal.com LC coupled with high-resolution mass spectrometry (LC-HRMS) is particularly effective for detecting and quantifying multiple nitrosamine impurities at very low levels. fda.gov |

| High-Performance Liquid Chromatography (HPLC) | Can be used with ultraviolet (UV) detection for screening bulk samples for NDELA. osha.gov |

| Gas Chromatography with Thermal Energy Analyzer (TEA) Detection | A selective and sensitive method for the analysis of nitrosamines. osha.gov |

Properties

Molecular Formula |

C4H10N2O3 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

N,N-bis(2,2-dideuterio-2-hydroxyethyl)nitrous amide |

InChI |

InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i3D2,4D2 |

InChI Key |

YFCDLVPYFMHRQZ-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(CN(CC([2H])([2H])O)N=O)O |

Canonical SMILES |

C(CO)N(CCO)N=O |

Origin of Product |

United States |

Synthetic Methodologies for Nitrosobis 2 Hydroxyethyl Amine D4

Deuterium (B1214612) Exchange Reaction Mechanisms

The introduction of deuterium into the Nitrosobis(2-hydroxyethyl)amine structure is achieved through deuterium exchange reactions on its precursor, diethanolamine (B148213). The most common mechanisms for this transformation involve either base-catalyzed or metal-catalyzed hydrogen-deuterium (H/D) exchange.

In base-catalyzed deuterium exchange , the hydroxyl protons of diethanolamine are readily exchanged with deuterium from a deuterium source like heavy water (D₂O) due to their acidic nature. However, to achieve deuteration at the carbon-hydrogen bonds of the ethyl groups (α- and β-positions to the nitrogen and oxygen atoms), more forcing conditions or specific catalysts are generally required. The mechanism in the presence of a strong base involves the deprotonation of a C-H bond, which is rendered slightly acidic by the adjacent heteroatoms, to form a carbanionic intermediate. This intermediate then abstracts a deuterium atom from the D₂O solvent. This process is repeated until the desired level of deuteration is achieved.

Metal-catalyzed deuterium exchange offers a more efficient and selective method for C-H deuteration. Transition metals like iridium, ruthenium, and palladium are effective catalysts for this transformation. acs.org For instance, iridium catalysts can facilitate the α-selective H/D isotope exchange of alcohols using D₂O as the deuterium source. acs.org The proposed mechanism for iridium-catalyzed α-deuteration of alcohols involves the dehydrogenation of the alcohol to form a carbonyl intermediate, followed by the conversion of the iridium-hydride species to an iridium-deuteride species through reaction with D₂O. Finally, the carbonyl intermediate is deuterated by the iridium-deuteride to yield the α-deuterated alcohol. A similar principle can be applied to the deuteration of the diethanolamine precursor.

Precursor-Based Deuteration Strategies Utilizing Deuterated Alcohols or Heavy Water

The synthesis of Nitrosobis(2-hydroxyethyl)amine-d4 is a two-step process that begins with the synthesis of the deuterated precursor, diethanolamine-d4, followed by nitrosation.

The primary precursor, diethanolamine , is commercially produced by the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.org To synthesize the deuterated analogue, diethanolamine-d4, a common strategy is to utilize a deuterated source such as heavy water (D₂O) or a deuterated alcohol.

One approach involves the direct H/D exchange on diethanolamine using D₂O in the presence of a suitable catalyst, as described in the previous section. Another strategy is to synthesize diethanolamine from deuterated starting materials. For example, deuterated ethylene oxide could be reacted with ammonia. However, the more practical and cost-effective method is typically the direct deuteration of the readily available diethanolamine.

Step 1: Deuteration of Diethanolamine HN(CH₂CH₂OH)₂ + 4 D₂O (excess) --(Catalyst)--> HN(CD₂CD₂OH)₂ + 4 H₂O

Step 2: Nitrosation HN(CD₂CD₂OH)₂ + NaNO₂ + HCl → ON-N(CD₂CD₂OH)₂ + NaCl + H₂O

Optimization of Deuteration Yield and Purity

The successful synthesis of this compound for use as an analytical standard hinges on achieving high isotopic purity (deuterium incorporation) and chemical purity.

Optimizing Deuteration Yield: The efficiency of the deuterium exchange reaction is influenced by several factors. The choice of catalyst is critical, with noble metal catalysts often providing higher yields under milder conditions compared to base-catalyzed reactions. acs.org The reaction temperature and duration are also key parameters that need to be optimized to drive the equilibrium towards the deuterated product without causing significant degradation. The use of a large excess of the deuterium source, typically D₂O, is standard practice to maximize deuterium incorporation.

Optimizing Chemical Purity: After the nitrosation step, the crude product mixture may contain unreacted starting materials, the non-deuterated or partially deuterated compound, and other byproducts. Purification is therefore essential to obtain a high-purity analytical standard.

Common purification techniques include:

Column Chromatography: This is a widely used method for separating the desired deuterated nitrosamine (B1359907) from impurities based on their differential adsorption to a stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher degree of separation and is often used for the final purification of analytical standards to achieve very high purity levels.

The purity of the final product is typically assessed using a combination of analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separating volatile compounds and determining their molecular weight and structure. It is particularly useful for confirming the identity of the deuterated compound and assessing its chemical purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or those that are thermally labile, LC-MS is the preferred method. It provides similar information to GC-MS regarding identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for determining the degree and position of deuterium incorporation in the molecule.

The following table summarizes the key analytical parameters for a typical batch of high-purity this compound.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | GC-MS or LC-MS |

| Isotopic Purity (d4) | ≥99 atom % D | Mass Spectrometry |

| Molecular Formula | C₄H₆D₄N₂O₃ | - |

| Molecular Weight | 138.16 g/mol | - |

| Appearance | Pale yellow oil | Visual |

By carefully controlling the reaction conditions and employing rigorous purification and analytical techniques, it is possible to produce this compound that meets the stringent requirements for use as an internal standard in quantitative analysis.

Advanced Analytical Characterization and Quantification of Nitrosobis 2 Hydroxyethyl Amine D4

Mass Spectrometric Approaches Utilizing Deuterium (B1214612) Labeling

The use of deuterated standards like Nitrosobis(2-hydroxyethyl)amine-d4 is central to modern mass spectrometric analysis, providing enhanced accuracy and sensitivity. By adding a known quantity of the deuterated standard to a sample, the ratio of the analyte to the standard can be measured precisely, mitigating errors that can occur during the analytical process.

LC-MS/MS is the predominant technique for the trace analysis of NDELA, where NDELA-d4 (or its close analogue NDELA-d8) is an indispensable internal standard. nih.govfda.gov.tw This method offers high selectivity and sensitivity, enabling quantification at parts-per-billion (ppb) or even lower levels. longdom.orgsemanticscholar.org In a typical LC-MS/MS workflow, the sample, spiked with the deuterated internal standard, is first subjected to chromatographic separation. The eluent is then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the ions are directed into the mass spectrometer. fda.gov.twsemanticscholar.orgnih.gov

The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (NDELA) and the internal standard (NDELA-d4 or -d8). nih.govsemanticscholar.org For instance, a validated method for NDELA in cosmetics used the transition m/z 134.9 > 103.7 as the quantifier and m/z 134.9 > 73.7 as a qualifier ion, while monitoring the d8-NDELA internal standard at m/z 143.1 > 111.0. nih.gov The use of an isotopically labeled standard is critical for compensating for ion suppression or enhancement caused by the sample matrix, which is a common challenge in complex samples like cosmetics or pharmaceutical formulations. longdom.orgsemanticscholar.org The high accuracy and precision afforded by this approach are essential for regulatory compliance and quality control. nih.gov

Table 1: Examples of LC-MS/MS Parameters for NDELA Analysis

| Analyte/Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| NDELA | 135.0 | 74.1 (Quantifier) | ESI+ | semanticscholar.org |

| NDELA | 135.0 | 104.0 (Qualifier) | ESI+ | semanticscholar.org |

| NDELA | 134.9 | 103.7 (Quantifier) | ESI+ | nih.gov |

| NDELA | 134.9 | 73.7 (Qualifier) | ESI+ | nih.gov |

| NDELA-d8 | 143.1 | 111.0 | ESI+ | nih.gov |

| NDELA | 135.1 | 104.1 | APCI | windows.net |

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds, its direct application for N-Nitrosodiethanolamine (NDELA) is problematic. restek.comrestek.com NDELA is a polar, non-volatile compound, and its response in a typical GC-MS system is often minimal or non-existent without derivatization. restek.comrestek.com Research has shown that even with methods optimized for other nitrosamines, NDELA provides such a low response that it is considered not reportable. restek.com

However, GC-MS and GC-MS/MS are standard methods for the analysis of more volatile nitrosamines. edqm.euresearchgate.net In these analyses, deuterated internal standards are frequently used. For example, a headspace GC/MS method developed by the FDA for the simultaneous evaluation of four volatile nitrosamines in angiotensin II receptor blockers (ARBs) utilizes N-nitrosodimethylamine-d6 (NDMA-d6) and N-nitrosodiethylamine-d4 (NDEA-d4) as internal standards. fda.gov These methods demonstrate the principle of isotope dilution in GC-MS for nitrosamine (B1359907) analysis, even if the technique is not suitable for NDELA itself. fda.govamericanlaboratory.com

High-Resolution Mass Spectrometry (HRMS), coupled with liquid chromatography (LC-HRMS), has become an invaluable tool for nitrosamine analysis. fda.govfda.gov Its primary advantage is the ability to provide highly accurate mass measurements, which allows for the confident identification and differentiation of analytes from isobaric interferences—compounds that have the same nominal mass but different elemental compositions. fda.govshimadzu.com

This capability is particularly important in pharmaceutical analysis, where process-related impurities can interfere with the detection of trace-level nitrosamines. fda.gov For example, the solvent N,N-Dimethylformamide (DMF) has a chemical structure and mass very similar to N-Nitrosodimethylamine (NDMA). A low-resolution instrument might not be able to distinguish between the two, leading to a false positive or inaccurate quantification. HRMS, with a resolution of greater than 10,000, can easily resolve these two compounds. fda.gov The FDA has developed and published LC-HRMS methods capable of detecting and quantifying up to eight different nitrosamine impurities in various drug products, with quantitation limits as low as 0.005 ppm. fda.gov These methods exemplify the benefit of adopting modern, high-selectivity analytical techniques to meet stringent regulatory needs for nitrosamine impurity testing. fda.govchromatographyonline.com

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate quantification by mass spectrometry. The goal is to separate the analyte of interest from the bulk of the sample matrix and other potential impurities to ensure reliable detection and measurement.

A variety of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the analysis of NDELA, reflecting the diverse matrices in which it is found. nih.govnih.gov The choice of column and mobile phase is critical for achieving good peak shape, retention, and separation from interfering substances.

Several methods utilize reversed-phase C18 columns. nih.govmdpi.com One such method developed for cosmetic products employed a C18 column with a mobile phase of water/acetonitrile and used sodium 1-octanesulfonate as an ion complexation agent to improve retention and analysis by UV detection. nih.gov Another approach for analyzing N-nitroso-atenolol used a C18 stationary phase with a gradient of 0.1% formic acid in methanol, which effectively separated the trace-level nitrosamine from the high-concentration active pharmaceutical ingredient (API). mdpi.com

To overcome challenges like ion suppression in amine-rich matrices, some methods employ cation exchange columns. longdom.orgsemanticscholar.org For particularly challenging separations, porous graphitic carbon (PGC) columns have been used successfully. A UPLC-MS/MS method for NDELA in cosmetics achieved chromatographic separation within 7 minutes on a PGC column using a gradient elution with 1mM ammonium (B1175870) acetate (B1210297) and methanol. nih.gov

Table 2: Selected HPLC/UPLC Columns for NDELA Analysis

| Column Type | Dimensions | Application | Reference |

|---|---|---|---|

| Eurospher-100 C18 | 250 x 4.6 mm, 5 µm | Cosmetics | nih.gov |

| XSelect HSS T3 | 150 x 3 mm, 3.5 µm | Medicines | fda.gov.tw |

| Porous Graphitic Carbon (PGC) | Not specified | Cosmetics | nih.gov |

| Cation Exchange Column | Not specified | Ethanolamines | semanticscholar.org |

Gas chromatography is the benchmark technique for the analysis of volatile N-nitrosamines. epa.govkirj.ee Headspace GC coupled with mass spectrometry (HS-GC-MS) is particularly effective for this class of compounds as it introduces only the volatile components of the sample into the instrument, minimizing matrix contamination and interference. fda.govnih.gov Methods have been developed for a range of volatile nitrosamines in various products, including pharmaceuticals and cosmetics. researchgate.netnih.gov A typical GC column used for this purpose is a DB-624, which is designed for the analysis of volatile compounds. researchgate.net

However, as previously noted, GC is not a suitable technique for the direct analysis of non-volatile nitrosamines like NDELA. restek.comrestek.com Its high polarity and low volatility prevent it from being efficiently transferred through the GC system to the detector. Therefore, while GC is a cornerstone of volatile nitrosamine analysis, methods for NDELA and its deuterated standard, this compound, rely exclusively on liquid chromatography.

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

The structural integrity and isotopic labeling of this compound are confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in providing detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed. Due to the presence of deuterium atoms on the ethyl groups, the ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart, NDELA. The protons on the hydroxyl groups would still be visible, though their chemical shift can be concentration-dependent and they may appear as broad signals.

In asymmetrical N-nitrosamines, restricted rotation around the N-N single bond can lead to the observation of E/Z isomers, which would present as two distinct sets of signals in the NMR spectra. nih.gov For a symmetrical molecule like this compound, this isomerism would also be a possibility, potentially leading to a more complex spectrum than initially anticipated. The exact chemical shifts would need to be determined experimentally, but a comparison with the known spectrum of NDELA would be the primary method for assignment.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational modes include the O-H stretch from the hydroxyl groups, the C-D stretch due to the deuteration, the C-N stretching vibration, and the characteristic N=O stretching vibration of the nitroso group. pw.edu.pl The N=O stretch in nitrosamines typically appears in the region of 1400-1490 cm⁻¹. pw.edu.pldtic.mil The substitution of hydrogen with deuterium would cause a noticeable shift in the vibrational frequencies of the C-H bonds to lower wavenumbers (C-D stretching).

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Spectral Features | Notes |

| ¹H NMR | -OH | Broad singlet | Chemical shift is dependent on solvent and concentration. |

| ¹³C NMR | -CD₂- | Signals shifted and potentially split by deuterium coupling. | Compared to the non-deuterated analog. |

| Infrared (IR) | O-H stretch | Broad band around 3300-3500 cm⁻¹ | Characteristic of hydrogen-bonded hydroxyl groups. |

| C-D stretch | Around 2100-2200 cm⁻¹ | Lower frequency than C-H stretch. | |

| N=O stretch | ~1400-1490 cm⁻¹ | Characteristic of the nitrosamine group. pw.edu.pl | |

| C-N stretch | ~1000-1100 cm⁻¹ |

Role of this compound as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) for the quantitative analysis of its non-deuterated counterpart, N-nitrosodiethanolamine (NDELA), and other related nitrosamines. ijsdr.org Its use is particularly critical in isotope dilution mass spectrometry (IDMS) coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC).

The fundamental principle behind using a deuterated internal standard is that it is chemically and physically almost identical to the analyte of interest. adventchembio.com This means it behaves similarly during sample preparation, extraction, and chromatographic separation. adventchembio.comnih.gov However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the native analyte by a mass spectrometer. usp.org This allows for highly accurate and precise quantification, as any loss of analyte during the analytical process is corrected for by the corresponding loss of the internal standard. nih.gov

The use of stable isotope-labeled internal standards like this compound is considered the gold standard for trace-level quantification of nitrosamines. adventchembio.com Regulatory bodies such as the FDA and EMA encourage the use of such standards in validated analytical methods to ensure data reliability and compliance. adventchembio.com

Key Advantages of Using this compound as an Internal Standard:

Accuracy and Precision: It compensates for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results. nih.gov

Matrix Effect Mitigation: In complex matrices such as cosmetics, food, or biological fluids, co-eluting substances can suppress or enhance the ionization of the analyte in the mass spectrometer. youtube.com The internal standard experiences the same matrix effects, allowing for reliable correction.

Method Validation: Its use is integral to the validation of analytical methods, demonstrating robustness and reliability. adventchembio.com

Low-Level Detection: Isotope dilution analysis enables the confident quantification of nitrosamines at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govnih.gov

Table 2: Application of this compound in Quantitative Analysis

| Analytical Technique | Role of Internal Standard | Key Findings/Benefits | References |

| LC-MS/MS | Isotope Dilution | Enables accurate quantification by correcting for analyte loss and matrix effects. A calibration curve using the deuterated analogue d8-NDELA showed good linearity (R² > 0.995) for NDELA analysis. | ijsdr.org |

| GC-MS/MS | Isotope Dilution | Ensures accurate quantification by accounting for variability during sample processing, extraction, and instrumental analysis. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Isotope Dilution | Improves selectivity and allows for the resolution of isotopically labeled species, enhancing quantification accuracy. | youtube.comsigmaaldrich.com |

Metabolic Pathways and Biotransformation of Nitrosobis 2 Hydroxyethyl Amine: Insights from Deuterated Analogs

Elucidation of Alpha-Hydroxylation Pathways

The hydroxylation of the carbon atom alpha (α) to the nitroso group is a critical activation step for many nitrosamines. For a long time, it was thought that this pathway did not occur for N-Nitrosodiethanolamine (NDELA). However, subsequent research overturned this notion, demonstrating that α-hydroxylation is a viable, albeit less favored, metabolic route. acs.orgnih.gov This pathway is detected through the formation of glycolaldehyde, which is presumed to arise from the decomposition of the unstable α-hydroxy NDELA intermediate. acs.org This intermediate is also the precursor to the 2-hydroxyethyldiazonium ion, a reactive species capable of interacting with cellular macromolecules. acs.org

Studies using rat liver microsomes have shown that the α-hydroxylation of NDELA does indeed occur, leading to the generation of glycolaldehyde. acs.org This finding is significant as it confirms a pathway that produces a reactive alkylating agent. The general mechanism of α-carbon hydroxylation is considered a vital rate-limiting step in the metabolic activation of nitrosamines, leading to the formation of DNA-reactive electrophilic diazonium species. chemrxiv.org

Investigation of Beta-Oxidation Pathways

The primary metabolic route for the disposition of N-Nitrosodiethanolamine (NDELA) in rodents is the β-oxidation pathway. nih.gov This process involves the oxidation of the carbon atom beta (β) to the nitrogen atom within the 2-hydroxyethyl chains. This pathway is considered a significant route of biotransformation for NDELA. nih.govnih.gov

In-vitro and in-vivo studies across various animal species have confirmed that NDELA is metabolized via β-oxidation. nih.govnih.gov This pathway leads to the formation of key metabolites, including N-nitroso(2-hydroxyethyl)(formylmethyl)amine (NHEFMA) and the more stable N-nitroso(2-hydroxyethyl)(carboxymethyl)amine (NHECMA), which has been identified in the urine of treated rats. nih.govnih.gov Another product of β-oxidation is the hemiacetal N-nitroso-2-hydroxymorpholine (NHMOR). acs.org Research using rat liver microsomes has shown that the formation of NHMOR occurs at a rate 1.5 times greater than that of α-hydroxylation, highlighting the prominence of the β-oxidation pathway. acs.org While this pathway is common across species, the extent to which it occurs can differ. nih.gov

The general mechanism of beta-oxidation involves a sequence of four reactions: oxidation, hydration, a second oxidation, and finally, thiolytic cleavage. youtube.comyoutube.com This process systematically breaks down fatty acids and, in this case, the side chains of NDELA. youtube.comyoutube.comyoutube.com

Enzymatic Biotransformation: Oxidative and Conjugative Processes

The biotransformation of NDELA is carried out by a suite of enzymes that catalyze both oxidative (Phase I) and conjugative (Phase II) reactions. These processes modify the chemical structure of NDELA, influencing its detoxification and activation.

Cytochrome P450-Mediated Reactions

The oxidative metabolism of NDELA, encompassing both α-hydroxylation and β-oxidation, is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. acs.org Extensive research, including studies using specific inducers and inhibitors, strongly implicates Cytochrome P450 2E1 (CYP2E1) as the principal isozyme responsible for these oxidations. acs.orgnih.gov The metabolism of other short-chain nitrosamines is also heavily dependent on CYP2E1. oup.com

In humans, several P450 enzymes, particularly CYP2E1 and CYP2A6, are known to catalyze the metabolic activation of various nitrosamine (B1359907) derivatives. nih.govnih.gov While CYP2E1 is often associated with the metabolism of nitrosamines like N-nitrosodimethylamine (NDMA), CYP2A6 shows a high affinity for N-nitrosodiethylamine (NDEA). nih.govnih.gov The involvement of these specific CYP isozymes is a critical factor in determining the tissue and species-specific metabolism of these compounds. oup.com

Glucuronidation and Sulfation Mechanisms

Conjugation reactions represent a major pathway for the detoxification and excretion of xenobiotics. For N-Nitrosodiethanolamine (NDELA), glucuronidation has been identified as a relevant, though minor, metabolic route.

Sulfation, another major Phase II pathway catalyzed by sulfotransferases (SULTs), is a competing pathway to glucuronidation for some compounds. nih.govwashington.edu While there has been some speculation about the role of sulfation in the activation of nitrosamines, little direct evidence supports this for NDELA. nih.gov

Deuterium (B1214612) Isotope Effects in Metabolic Studies

The use of deuterated analogs of N-Nitrosodiethanolamine (NDELA), such as those labeled on the α or β carbons, has been pivotal in clarifying the competitive nature of its metabolic pathways. The substitution of hydrogen with deuterium, a heavier isotope, can significantly alter the rate of bond cleavage in enzymatic reactions, an observation known as the deuterium isotope effect.

A profound isotope effect is observed when NDELA is deuterated at the α-position (α-d4-NDELA). This substitution almost completely eliminates the α-hydroxylation pathway. acs.org Concurrently, this blockage of α-hydroxylation leads to a redirection of the metabolism, resulting in a doubling of the rate of β-oxidation. acs.org

Conversely, when the β-carbons are deuterated (β-d8-NDELA), β-oxidation is significantly reduced. acs.org This reduction in the primary pathway leads to an enhancement of the α-hydroxylation route. acs.org These findings clearly demonstrate the competitive relationship between the α-hydroxylation and β-oxidation pathways and highlight the utility of isotope-labeled compounds in mechanistic studies. Similar deuterium isotope effects have been noted in the metabolism of other nitrosamines by CYP2E1, often affecting the Michaelis constant (Km) of the reaction. nih.gov

| Deuterated Analog | Effect on α-Hydroxylation | Effect on β-Oxidation | Reference |

|---|---|---|---|

| α-deuterated NDELA | Practically eliminated | Doubled | acs.org |

| β-deuterated NDELA | Enhanced | Significantly reduced | acs.org |

Species-Specific Metabolic Differences

The metabolism of N-Nitrosodiethanolamine (NDELA) exhibits notable differences across various animal species. While the fundamental pathways, such as β-oxidation, are common, the rate and extent of these transformations can vary significantly.

In vitro studies using liver S9 fractions from rats, hamsters, mice, and rabbits have all shown that these species metabolize NDELA through the β-oxidation pathway, but to different extents. nih.gov Subsequent in vivo studies measuring the urinary excretion of NDELA and its metabolite, N-nitroso(2-hydroxyethyl)(carboxymethyl)amine (NHECMA), in rats, hamsters, and mice confirmed these species-specific variations. nih.gov For instance, experiments with Fischer 344 rats showed that at various doses, about 95% of the administered dose was excreted in the urine within 24 hours, with metabolites accounting for 7% to 14% of this amount. nih.gov

These differences are often attributable to variations in the expression and activity of metabolizing enzymes, such as the Cytochrome P450 isozymes. nih.gov Great interindividual variation in the amounts of CYP2A6 and CYP2E1 has been observed in human liver microsomes, suggesting that metabolic activation of nitrosamines can vary greatly among individuals as well. nih.gov Furthermore, significant species differences exist for conjugation enzymes; for example, N-glucuronidation rates are often much higher in humans than in preclinical animal models due to enzymes like UGT1A4, which is absent in rodents. hyphadiscovery.com

| Species | Key Findings | Reference |

|---|---|---|

| Rats (Fischer 344, Wistar) | Metabolizes NDELA via β-oxidation and α-hydroxylation. Glucuronide conjugate identified. | acs.orgnih.govnih.gov |

| Hamsters | Metabolizes NDELA via β-oxidation, but extent differs from other species. | nih.govnih.gov |

| Mice (B6C3F1, CD-1) | Metabolizes NDELA via β-oxidation. | nih.gov |

| Rabbits | Metabolizes NDELA via β-oxidation in vitro. | nih.gov |

| Humans | High interindividual variation in relevant enzymes (CYP2A6, CYP2E1, UGT1A4) suggests variable metabolism. | nih.govhyphadiscovery.com |

Mechanistic Investigations of Genotoxicity and Carcinogenesis Initiated by Nitrosobis 2 Hydroxyethyl Amine Analogs

DNA Adduct Formation and Repair Mechanisms

The genotoxic effects of NDELA are initiated by the covalent binding of its metabolites to DNA, forming DNA adducts. These adducts can disrupt the structure and function of DNA, leading to mutations if not properly repaired.

The metabolic activation of NDELA leads to the formation of several distinct DNA adducts. One significant pathway involves the generation of glyoxal (B1671930), which subsequently reacts with deoxyguanosine (dG) in DNA. This reaction forms a cyclic 1,N2-glyoxal-deoxyguanosine adduct, specifically identified as 3-(2-deoxy-β-D-erythropentofuranosyl)-6,7-dihydro-6,7-dihydroxyimidazo-[1,2-a]purine-9(3H)one. documentsdelivered.comnih.gov This adduct is a known product of the reaction between deoxyguanosine and glyoxal and its formation suggests that it may be a key lesion involved in the DNA binding of NDELA and its metabolite, N-nitrosomorpholine. documentsdelivered.comnih.gov Studies have confirmed that glyoxal DNA adducts formed by NDELA and its analogs can be readily detected both in vitro and in vivo. nih.gov

Another critical class of adducts formed is hydroxyethylated bases. Following oral administration of NDELA to rats, the promutagenic adduct O6-2-hydroxyethyldeoxyguanosine (O6-HEdG) has been identified and quantified in liver DNA. nih.gov The formation of this adduct is a result of DNA alkylation by a reactive 2-hydroxyethyl species. However, the level of DNA hydroxyethylation from NDELA is considerably lower than that from related compounds like N-nitrosoethyl-2-hydroxyethylamine or N-nitrosomethyl-2-hydroxyethylamine when administered at equimolar doses, indicating differences in metabolic activation efficiency or pathways. nih.gov Highly sensitive methods, such as immuno-slot-blot assays, have been developed to quantify these adducts even at low levels. nih.gov

Table 1: Comparative DNA Hydroxyethylation in Rat Liver by N-Nitroso-2-hydroxyalkylamines Data derived from studies on adduct formation following oral administration.

| Compound | O6-2-hydroxyethyldeoxyguanosine Level (μmol/mol deoxyguanosine) |

| N-Nitrosodiethanolamine (NDELA) | 6.7 |

| N-Nitrosoethyl-2-hydroxyethylamine | 48.7 |

| N-Nitrosomethyl-2-hydroxyethylamine | 72.1 |

| N-Nitroso-2-hydroxymorpholine | Not Detectable |

| Source: Scherer et al., 1991. nih.gov |

The formation of DNA adducts by NDELA is not a direct action but requires metabolic activation. nih.gov A key pathway involves the oxidation of one of the hydroxyethyl (B10761427) side chains, a reaction mediated by alcohol dehydrogenase. nih.gov This process can lead to the formation of N-nitroso-2-hydroxymorpholine, a cyclic metabolite that is itself mutagenic and reacts with deoxyguanosine to form the glyoxal adduct. nih.govnih.gov

The primary mechanism for the carcinogenicity of most nitrosamines is metabolic α-hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net This reaction generates an unstable α-hydroxy nitrosamine (B1359907) that spontaneously decomposes to form an electrophilic alkyldiazonium ion, which is ultimately responsible for alkylating DNA. researchgate.net For NDELA, this α-hydroxylation pathway is considered the source of the 2-hydroxyethyl adducts. nih.gov In contrast, β-hydroxylation is generally a minor pathway but can also contribute to the formation of hydroxyethylating species. researchgate.net The resulting DNA alkylation can occur at various nucleophilic sites on the DNA bases, with O6-alkylguanine being one of the most mutagenic lesions. nih.gov The repair of these adducts is critical for mitigating their genotoxic effects and involves cellular pathways such as base excision repair and direct damage reversal by enzymes like O6-alkylguanine-DNA alkyltransferase (MGMT). nih.govresearchgate.net

Mutagenic Mechanisms in Cellular Models (e.g., E. coli K12/343/113)

The mutagenic potential of NDELA and its analogs has been demonstrated in bacterial reverse mutation assays. Studies show that the parent compound, NDELA, is not mutagenic on its own. However, it becomes a potent mutagen for Salmonella typhimurium strains TA98 and TA100 when it is metabolically activated by alcohol dehydrogenase from yeast or horse liver. nih.gov This finding underscores that metabolic pathways other than, or in addition to, α-oxidation are crucial for the activation of N-nitroso-2-hydroxyalkylamines like NDELA. nih.gov

Similarly, N-nitrosobis(2-hydroxypropyl)amine (BHP), a structural analog of NDELA, and its related compounds displayed positive mutagenic activity in the Salmonella typhimurium TA100 strain, but only in the presence of a liver S9 fraction from rats. nih.gov The S9 fraction contains a mixture of metabolic enzymes, including CYPs, necessary to convert the pro-mutagen into its active, DNA-damaging form. Among the tested analogs, N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) exhibited the strongest mutagenic activity when activated by either lung or liver S9 fractions, indicating tissue-specific metabolic capabilities. nih.gov These results from cellular models clearly establish that the mutagenicity of these compounds is dependent on their biotransformation into reactive electrophiles that can damage DNA.

In Vitro and In Vivo Models for Mechanistic Carcinogenesis Studies (e.g., rat and hamster models)

Both in vitro and in vivo models have been indispensable for dissecting the carcinogenic mechanisms of NDELA and its analogs.

In Vitro Models: Cell-based systems provide a controlled environment to study specific mechanistic steps. In Namalva cells, NDELA itself did not induce DNA single-strand breaks, whereas its metabolite, N-nitroso-2-hydroxymorpholine, was genotoxic even at low concentrations. nih.gov This highlights the necessity of metabolic activation. Primary cultures of rat and human hepatocytes are also used to evaluate the DNA-damaging potential of nitrosamines, allowing for species-specific comparisons of metabolic activation and genotoxicity. researchgate.net

In Vivo Models: Rodent models, particularly rats and hamsters, have been central to establishing the carcinogenicity of these compounds and understanding their organ specificity. Studies using deuterated analogs, such as nitrosobis-(2-oxopropyl)amine-d4 (NBOP-d4), in rats and hamsters have helped to probe the rate-limiting steps in carcinogenesis. nih.gov For example, the observation of a weak deuterium-isotope effect when NBOP-d4 was given to rats in drinking water suggests that α-oxidation is likely not the rate-limiting step in its carcinogenic process under those conditions. nih.gov Hamster models have been particularly useful for studying pancreatic carcinogenesis induced by NDELA analogs like N-nitrosobis(2-hydroxypropyl)amine (BHP). elsevierpure.comnih.gov These studies have demonstrated how carcinogenesis can be modulated by other chemicals, providing insights into promotion and inhibition phases. elsevierpure.comnih.govnih.gov Age-dependent studies in rats have also been employed to investigate the relationship between the extent of DNA alkylation in target organs like the liver and the susceptibility to tumor induction. nih.gov

Table 2: Summary of Findings from In Vitro and In Vivo Models for NDELA and Analogs

| Model System | Compound(s) | Key Findings | Reference(s) |

| In Vitro | |||

| Namalva Cells | NDELA, N-nitroso-2-hydroxymorpholine | NDELA was not directly genotoxic, but its metabolite induced DNA damage. | nih.gov |

| Rat & Human Hepatocytes | Various Nitrosamines | Demonstrated the need for metabolic activation to exert genotoxic effects and allowed for inter-species comparison. | researchgate.net |

| In Vivo | |||

| Rats & Hamsters | Nitrosobis-(2-oxopropyl)amine (NBOP), NBOP-d4 | Revealed differences in tumor incidence based on sex and administration route; weak deuterium (B1214612) effect suggested α-oxidation is not rate-limiting. | nih.gov |

| Syrian Hamsters | N-nitrosobis(2-hydroxypropyl)amine (BHP) | Established as a model for pancreatic carcinogenesis; demonstrated promotion of liver tumors and inhibition of pancreatic tumors by clofibrate. | elsevierpure.comnih.gov |

| Rats (various ages) | Nitrosobis-(2-oxopropyl)amine (BOP) | Showed age- and sex-dependent differences in liver DNA methylation, but no simple correlation with tumor susceptibility. | nih.gov |

Structure-Activity Relationships in Nitrosamine Carcinogenicity (Mechanistic Perspective)

The carcinogenic potency of nitrosamines varies dramatically depending on their chemical structure. Understanding these structure-activity relationships (SARs) from a mechanistic perspective is key to predicting the hazard posed by different analogs. researchgate.net The central mechanism is the metabolic generation of an α-hydroxy nitrosamine, which leads to a DNA-alkylating agent. usp.org Therefore, structural features that influence this α-hydroxylation step are critical determinants of carcinogenic potency. lhasalimited.org

Key structural features that affect nitrosamine carcinogenicity include:

α-Carbon Substitution: The degree of substitution (branching) at the α-carbon atoms significantly impacts the rate of CYP-mediated α-hydroxylation. Increased branching can sterically hinder the enzymatic reaction, often leading to decreased carcinogenic potency. lhasalimited.org

β-Carbon Substitution: The presence of electron-withdrawing groups at the β-carbon can also modulate carcinogenic activity. lhasalimited.org

Other Substituents: Hydroxylation at positions further from the nitroso group, such as the γ-carbon, can decrease carcinogenicity by hindering the critical α-carbon activation. researchgate.net

Statistically significant correlations have been found between carcinogenic activity and bulk molecular properties, such as the number of carbon atoms per molecule, suggesting that physical properties also play a role alongside specific chemical reactivity. nih.gov Modern approaches are moving beyond simple SARs to incorporate quantum mechanics (QM) and in silico modeling. researchgate.netnih.gov These methods aim to predict the ease of α-hydroxylation and the stability of the resulting intermediates based on the electronic structure of the molecule, offering a more refined, mechanistically-based prediction of carcinogenic potency. nih.gov

Future Research Directions in Nitrosobis 2 Hydroxyethyl Amine D4 and Deuterated Nitrosamine Analogs

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity

The accurate detection and quantification of nitrosamines in various matrices, including food, water, and biological samples, are crucial for assessing human exposure and ensuring regulatory compliance. hpc-standards.com Nitrosobis(2-hydroxyethyl)amine-d4 and other deuterated analogs serve as ideal internal standards in mass spectrometry-based methods, which are instrumental in achieving high sensitivity and specificity. nih.govlgcstandards.com

Future research will likely focus on the development of ultra-sensitive analytical techniques capable of detecting trace levels of nitrosamines. researchgate.net This includes advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.net The use of high-resolution mass spectrometry can further enhance the specificity of these analyses, allowing for the confident identification and quantification of target analytes even in complex sample matrices. nih.gov

Moreover, there is a growing need for rapid and high-throughput analytical methods to screen a large number of samples efficiently. The development of such methods would be invaluable for routine monitoring and for responding to incidents of contamination. researchgate.net Research into novel sample preparation techniques that can effectively concentrate nitrosamines while removing interfering substances will also be a key area of investigation.

| Analytical Technique | Application | Future Development |

| LC-MS/MS | Quantification of nitrosamines in various samples. researchgate.net | Increased sensitivity and high-throughput capabilities. researchgate.net |

| High-Resolution MS | Specific identification in complex matrices. nih.gov | Broader application for a wider range of nitrosamines. |

| Novel Sample Prep | Concentration and purification of analytes. | More efficient and automated techniques. |

Advanced Mechanistic Toxicology Research Utilizing Isotopic Labeling

Deuterated nitrosamines like this compound are powerful tools for investigating the metabolic pathways and mechanisms of toxicity of their non-deuterated counterparts. nih.gov Isotopic labeling allows researchers to trace the fate of these compounds within biological systems, from absorption and distribution to metabolism and excretion. nih.gov

A primary focus of future research will be to further elucidate the metabolic activation of nitrosamines into their ultimate carcinogenic forms. nih.gov N-nitrosamines are metabolized by cytochrome P450 enzymes to form electrophilic intermediates that can react with DNA, leading to mutations and potentially cancer. nih.govnih.gov By using deuterated substrates, researchers can study the kinetic isotope effects of these metabolic reactions, providing insights into the rate-limiting steps and the enzymes involved. nih.gov

Furthermore, isotopic labeling can be used to identify and quantify DNA adducts, which are critical biomarkers of carcinogen exposure and metabolic activation. nih.gov Understanding the types and levels of DNA adducts formed by different nitrosamines is essential for assessing their carcinogenic potency and for developing strategies to mitigate their harmful effects. Advanced techniques, such as those combining isotopic labeling with sensitive mass spectrometry, will be crucial for these studies.

| Research Area | Application of Isotopic Labeling | Significance |

| Metabolic Activation | Tracing metabolic pathways and identifying reactive metabolites. nih.govnih.gov | Understanding the mechanisms of carcinogenicity. nih.gov |

| Kinetic Isotope Effects | Determining rate-limiting steps in metabolism. nih.gov | Identifying key enzymes involved in toxicity. nih.gov |

| DNA Adduct Analysis | Quantifying DNA damage as a biomarker of exposure. nih.gov | Assessing cancer risk and developing preventative measures. nih.gov |

Applications in Exposure Biomarker Research

The development and validation of reliable biomarkers of exposure are fundamental to understanding the relationship between environmental or dietary intake of nitrosamines and human health risks. nih.gov Deuterated nitrosamine (B1359907) analogs play a critical role in the development of analytical methods for quantifying these biomarkers in human samples such as urine and blood. nih.gov

Future research in this area will aim to identify and validate new and more specific biomarkers of exposure to a wider range of nitrosamines. This includes not only the parent compounds but also their metabolites. By using deuterated internal standards, the accuracy and precision of these biomarker measurements can be significantly improved. nih.gov

Longitudinal studies that utilize these advanced biomarker methods will be essential for establishing clear links between nitrosamine exposure and the risk of developing specific cancers. nih.gov Such studies can provide the scientific evidence needed to inform public health policies and regulatory limits for nitrosamines in consumer products and the environment. pharmaexcipients.comeuropa.eu The ultimate goal is to develop a comprehensive panel of biomarkers that can be used to identify individuals at high risk and to evaluate the effectiveness of interventions aimed at reducing exposure. nih.gov

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing Nitrosobis(2-hydroxyethyl)amine-d4?

This compound is synthesized via deuterium substitution in the parent compound (CAS 1116-54-7). Key steps include:

- Deuteration : Reaction of the non-deuterated precursor (e.g., diethanolamine) with deuterated reagents under controlled conditions to replace hydrogen atoms at specific positions.

- Purification : Use of column chromatography or recrystallization to isolate the deuterated compound.

- Characterization : Confirm deuteration efficiency via nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and mass spectrometry (MS) to verify molecular weight (134.13 g/mol for non-deuterated; +4 Da for -d4) .

Basic: How can this compound be detected in biological matrices with high sensitivity?

- Analytical Workflow :

- Sample Preparation : Solid-phase extraction (SPE) to isolate nitrosamines from tissues or fluids.

- Internal Standardization : Use this compound as a deuterated internal standard to correct for matrix effects.

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Ensure a limit of detection (LOD) ≤ 1 ng/g, as required for trace nitrosamine analysis .

- Validation : Cross-validate with isotope dilution techniques to confirm accuracy and reproducibility.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous nitrosamine waste.

- Emergency Measures : In case of skin contact, wash immediately with soap and water (≥15 minutes). For eye exposure, rinse with saline solution and seek medical attention .

Advanced: How does this compound contribute to understanding pancreatic carcinogenesis in experimental models?

- Syrian Hamster Model : The parent compound’s analogs (e.g., BOP, BHP) induce ductal pancreatic adenocarcinoma in hamsters, mimicking human pathology.

- Relevance : The model replicates c-Ki-ras codon 12 mutations (GGT→GAT), identical to 75% of human pancreatic cancers .

Advanced: How are deuterated nitrosamines like this compound used to study metabolic activation pathways?

- Tracer Studies : Administer deuterated compounds to track metabolic fate. For example, in rats:

- Isotope Effects : Compare deuterated vs. non-deuterated analogs to assess kinetic isotope effects on metabolic rates.

Advanced: What molecular mechanisms link Nitrosobis(2-hydroxyethyl)amine derivatives to oncogenic mutations?

- c-Ki-ras Activation : Nitrosamines induce G→A transitions in codon 12 (GGT→GAT), confirmed via PCR and Sanger sequencing.

Advanced: How can chemopreventive agents modulate this compound-induced carcinogenesis?

- Experimental Design :

- Agent Selection : Test compounds like phenethyl isothiocyanate (PEITC) for inhibitory effects.

- Dosing : Administer PEITC (100–250 µmol) 2 hours before nitrosamine exposure to block metabolic activation.

- Outcome Metrics : Measure tumor multiplicity (e.g., pancreatic lesions reduced by 82–100%) and proliferating cell nuclear antigen (PCNA) indices .

- Mechanistic Insights : PEITC suppresses CYP2B1 (a P450 enzyme activating nitrosamines) and reduces DNA adducts (e.g., O-methyldeoxyguanosine) in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.